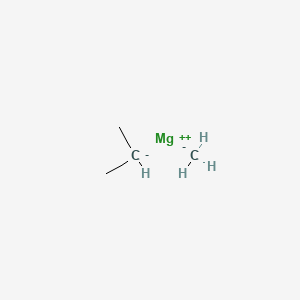
magnesium;carbanide;propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium carbanide propane is a compound that combines magnesium, carbon, and hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium carbanide propane can be synthesized through various methods. One common approach involves the reaction of magnesium chloride with propane in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, magnesium carbanide propane is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium carbanide propane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and carbon dioxide.
Reduction: It can be reduced using hydrogen gas to produce magnesium hydride and propane.
Substitution: The compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Oxygen or air is used as the oxidizing agent, typically at elevated temperatures.
Reduction: Hydrogen gas is used as the reducing agent, often in the presence of a metal catalyst.
Substitution: Halogens such as chlorine or bromine are used, usually in the presence of a solvent like dichloromethane.
Major Products Formed
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Magnesium hydride and propane.
Substitution: Halogenated derivatives of magnesium carbanide propane.
Scientific Research Applications
Magnesium carbanide propane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: Magnesium carbanide propane is used in the production of advanced materials, including lightweight alloys and composites.
Mechanism of Action
The mechanism by which magnesium carbanide propane exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by providing active sites for chemical reactions to occur, thereby increasing reaction rates.
Interaction with Biological Molecules: In biological systems, magnesium carbanide propane can interact with proteins and nucleic acids, potentially affecting their structure and function.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in energy metabolism and signal transduction.
Comparison with Similar Compounds
Magnesium carbanide propane can be compared with other similar compounds, such as:
Magnesium carbonate: Unlike magnesium carbanide propane, magnesium carbonate is primarily used as an antacid and a drying agent.
Magnesium hydride: This compound is used mainly for hydrogen storage applications.
Magnesium oxide: Known for its use as a refractory material and in the production of ceramics.
Uniqueness
Magnesium carbanide propane stands out due to its unique combination of properties, including its reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and its role as a catalyst make it a valuable compound for scientific research and industrial applications.
Conclusion
Magnesium carbanide propane is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it an important subject of study for researchers and industry professionals alike.
Properties
CAS No. |
91754-75-5 |
|---|---|
Molecular Formula |
C4H10Mg |
Molecular Weight |
82.43 g/mol |
IUPAC Name |
magnesium;carbanide;propane |
InChI |
InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h3H,1-2H3;1H3;/q2*-1;+2 |
InChI Key |
DJWCCEDGSOWGIE-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].C[CH-]C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



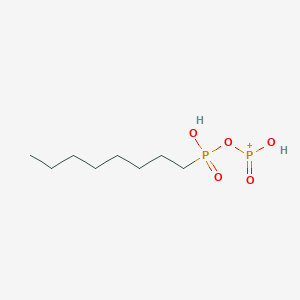
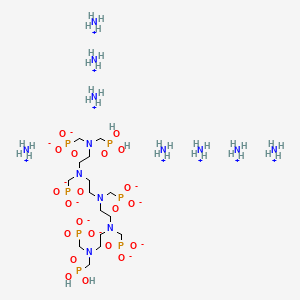
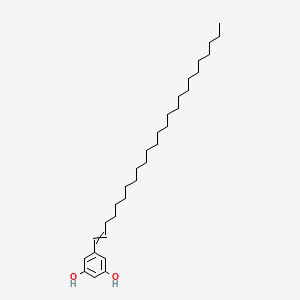
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
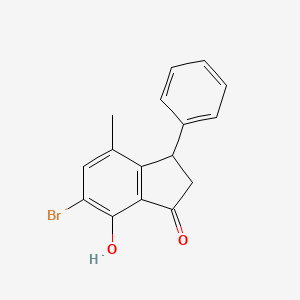

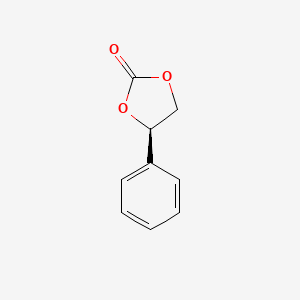
![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
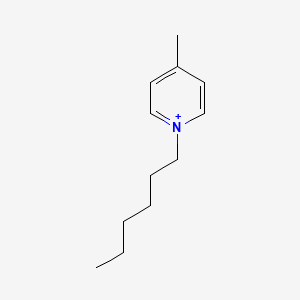
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
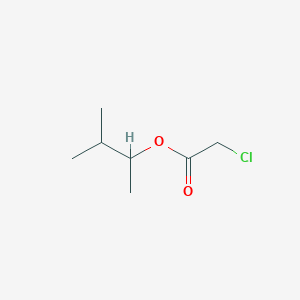
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
